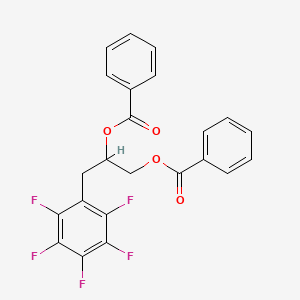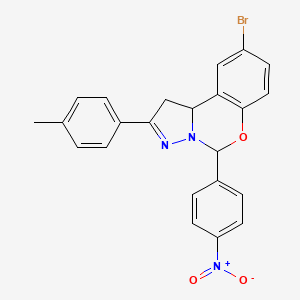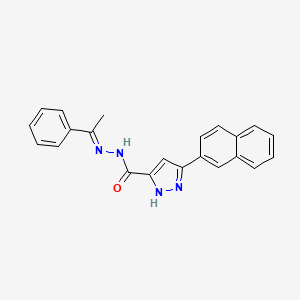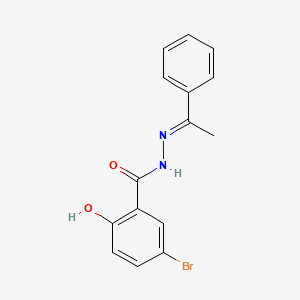![molecular formula C20H20Br2Cl3N3O5S B11985842 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide CAS No. 303063-08-3](/img/structure/B11985842.png)
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C20H20Br2Cl3N3O5S. This compound is notable for its unique structure, which includes multiple halogen atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to a series of reactions including halogenation, amination, and carbothioylation. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and methoxyamine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps to achieve the desired purity levels, often involving crystallization and chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethoxyanilino)carbothioyl]amino}ethyl)benzamide
- 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
What sets 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide apart is its specific combination of halogen atoms and methoxy groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Número CAS |
303063-08-3 |
|---|---|
Fórmula molecular |
C20H20Br2Cl3N3O5S |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C20H20Br2Cl3N3O5S/c1-30-10-7-11(21)15(12(22)8-10)26-19(34)28-18(20(23,24)25)27-17(29)9-5-13(31-2)16(33-4)14(6-9)32-3/h5-8,18H,1-4H3,(H,27,29)(H2,26,28,34) |
Clave InChI |
GEBHQHPYMQTXMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11985759.png)





![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985806.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985814.png)
![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)
![N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985818.png)



